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Compound of Interest

Compound Name: 1-(1-Butoxyethoxy)butane
CAS No.: 871-22-7
Cat. No.: B008412
Get Quote
. J

Abstract: This technical guide provides a comprehensive overview of 1-(1-
butoxyethoxy)butane, a mixed acetal of significant interest in various chemical and
pharmaceutical applications. The guide delves into its systematic nomenclature,
physicochemical properties, and established synthetic routes. Furthermore, it explores the
compound's spectroscopic characteristics and its applications in research and development,
particularly as a protecting group and in the design of novel molecular entities. Safety and
handling protocols are also discussed to ensure its proper use in a laboratory setting.

Compound Identification and Nomenclature

The compound with the chemical structure of a butane molecule substituted at the first position
by a 1-ethoxyethoxy group is systematically named according to IUPAC nomenclature.

IUPAC Name: 1-(1-Butoxyethoxy)butane[1]
CAS Number: 871-22-7

Molecular Formula; C10H2202
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Synonyms:

e 1-Butoxy-1-ethoxyethane[1]

e Butane, 1-(1-ethoxyethoxy)-[1]

o Acetaldehyde butyl ethyl acetal[1]

The structure of 1-(1-Butoxyethoxy)butane is characterized by a central carbon atom (the
acetal carbon) bonded to a hydrogen, a methyl group, an ethoxy group (-OCH2CHs), and a
butoxy group (-O(CHz)3CHs).

Caption: Chemical structure of 1-(1-Butoxyethoxy)butane.

Physicochemical Properties

The physicochemical properties of 1-(1-Butoxyethoxy)butane are crucial for its handling,
application, and purification. Below is a table summarizing its key properties.

Property Value Source
Molecular Weight 174.28 g/mol
Boiling Point 148.0 °C at 760 mmHg [1]

192.5 °C at 760 mmHg

Density 0.843 g/cm?
Refractive Index 1.415
Flash Point 46.2 °C

Note on Boiling Point Discrepancy: There is a notable difference in the reported boiling points
from different sources. The value of 148 °C is from the PubChem database, which is a widely
recognized and curated source. The higher value of 192.5 °C is also reported. This discrepancy
may arise from different experimental conditions or purities of the samples. For practical
applications, experimental verification is recommended.
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Synthesis and Mechanism

The synthesis of mixed acetals like 1-(1-Butoxyethoxy)butane can be achieved through
several established methods in organic chemistry.

Acid-Catalyzed Acetalization

A common and straightforward method for synthesizing mixed acetals is the acid-catalyzed
reaction of an aldehyde with a stoichiometric amount of two different alcohols. In this case,
acetaldehyde reacts with one equivalent of ethanol and one equivalent of n-butanol in the
presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid. The reaction
proceeds through a hemiacetal intermediate. To favor the formation of the mixed acetal, it is
often strategic to first form the hemiacetal with one alcohol and then introduce the second
alcohol.

H+

Acetaldehyde

Acid Catalyst

Ethanol p 1-(1-Butoxyethoxy)butane

Acid Catalyst

n-Butanol

Click to download full resolution via product page
Caption: General synthesis of 1-(1-Butoxyethoxy)butane.

Reaction Mechanism: The mechanism involves the initial protonation of the acetaldehyde
carbonyl oxygen, making the carbonyl carbon more electrophilic. This is followed by the
nucleophilic attack of one of the alcohols (e.g., ethanol) to form a hemiacetal. The hemiacetal is
then protonated at the hydroxyl group, which subsequently leaves as a water molecule, forming
a resonance-stabilized carbocation. The second alcohol (n-butanol) then attacks this
carbocation, and a final deprotonation step yields the mixed acetal.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b008412/docs?utm_src=pdf-body#authored-by-senior-application-scientist-gemini-ai
https://www.benchchem.com/product/b008412/docs?utm_src=pdf-body-img#authored-by-senior-application-scientist-gemini-ai
https://www.benchchem.com/product/b008412/docs?utm_src=pdf-body#authored-by-senior-application-scientist-gemini-ai
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008412?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Protonation of Formation of Protonation of Formation of Nucleophilic Attack ) Mixed Acetal
K . . ——» Deprotonation —»
Acetaldehyde Hemiacetal Hemiacetal Carbocation by Second Alcohol P Product

Click to download full resolution via product page

Caption: Mechanism of acid-catalyzed acetal formation.

Synthesis from Vinyl Ethers

A more controlled method for preparing unsymmetrical acetals involves the reaction of a vinyl
ether with an alcohol in the presence of an acid catalyst. For the synthesis of 1-(1-
butoxyethoxy)butane, one could start with butyl vinyl ether and react it with ethanol, or with
ethyl vinyl ether and react it with n-butanol. This method can offer better selectivity for the
desired mixed acetal. A one-pot procedure has been described where a primary alcohol is first
treated with ethyl vinyl ether in the presence of mercury(ll) acetate to form an intermediate vinyl
ether, followed by the addition of a second alcohol and an acid catalyst to yield the
unsymmetrical acetal[2].

Spectroscopic Analysis

While experimental spectra for 1-(1-Butoxyethoxy)butane are not readily available in public
databases, its spectroscopic features can be reliably predicted based on its structure and data
from analogous compounds.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different proton
environments in the molecule.
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
CHs (acetal) ~1.2-1.4 Doublet 3H
CH (acetal) ~4.6-4.8 Quartet 1H
OCHz2 (ethoxy) ~3.4-3.6 Quartet 2H
CHs (ethoxy) ~1.1-1.3 Triplet 3H
OCHz2 (butoxy) ~3.3-3.5 Triplet 2H
CHz (butoxy, B) ~1.5-1.7 Multiplet 2H
CHz (butoxy, Y) ~1.3-1.5 Multiplet 2H
CHs (butoxy) ~0.9-1.0 Triplet 3H

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon
environments.

Carbon Predicted Chemical Shift (8, ppm)
CHs (acetal) ~20-25

CH (acetal) ~100-105

OCHz2 (ethoxy) ~60-65

CHs (ethoxy) ~15-20

OCHz2 (butoxy) ~65-70

CHz (butoxy, B) ~30-35

CHz (butoxy, Y) ~18-23

CHs (butoxy) ~13-18

FTIR Spectroscopy (Predicted)

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008412?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The infrared spectrum will be characterized by the absence of a carbonyl (C=0) stretch and the
presence of strong C-O stretching bands, which are characteristic of ethers and acetals.[3]

e 2850-3000 cm~1: C-H stretching vibrations of the alkyl groups.

e 1050-1150 cm~*: Strong, characteristic C-O stretching vibrations of the acetal linkage.

Mass Spectrometry (Predicted)

In mass spectrometry, acetals typically do not show a strong molecular ion peak due to facile
fragmentation. The fragmentation is often initiated by the cleavage of one of the C-O bonds.
Common fragmentation patterns for acetals involve the loss of an alkoxy group to form a stable

oxonium ion.

Applications in Research and Drug Development

Acetals, including mixed acetals like 1-(1-Butoxyethoxy)butane, serve important roles in both
fundamental organic synthesis and the development of new therapeutic agents.

o Protecting Groups: The acetal functional group is widely used as a protecting group for
aldehydes and ketones due to its stability under basic and neutral conditions, and its ease of
removal under acidic conditions. This allows for selective reactions at other sites in a
multifunctional molecule.

o Drug Delivery and Prodrugs: The lability of the acetal linkage under acidic conditions can be
exploited in drug delivery systems. A biologically active molecule can be masked as an
acetal prodrug, which is inactive and potentially has improved pharmacokinetic properties.
Upon exposure to the acidic environment of the stomach or specific cellular compartments,
the acetal can be hydrolyzed to release the active drug.

» Scaffolding Elements in Drug Design: While sometimes perceived as potentially unstable,
acetal and ketal motifs are found in numerous effective therapeutic agents. Their chemical
stability can be fine-tuned through structural modifications, making them viable and
unconventional scaffolding elements in the design of orally bioavailable drugs.

Safety and Handling
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As with any chemical, proper safety precautions should be taken when handling 1-(1-
Butoxyethoxy)butane.

e Hazards: Based on its structure and the properties of similar compounds, 1-(1-
Butoxyethoxy)butane is expected to be a flammable liquid. Ethers are also known to form
explosive peroxides upon prolonged exposure to air and light. Therefore, it should be stored
in a cool, dry, and well-ventilated area, away from ignition sources and in a tightly sealed
container.

o Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses,
gloves, and a lab coat, should be worn when handling this compound.

o Handling: All work with 1-(1-Butoxyethoxy)butane should be conducted in a well-ventilated
fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, it
should be absorbed with an inert material and disposed of as chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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